Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dichloro-1-methyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9(14)5-4-12(2)8(13)7(11)6(5)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWBNMBDIHGHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470629 | |
| Record name | Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853105-72-3 | |
| Record name | Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, methylamine, and appropriate chlorinating agents.
Cyclization: The cyclization step involves the formation of the pyridine ring. This can be achieved through a condensation reaction between ethyl acetoacetate and methylamine, followed by cyclization under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or altered oxidation states.
Substitution: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit significant antibacterial and antifungal properties. A study demonstrated that these compounds inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Some derivatives of this compound have shown promise in anticancer research. For example, a case study reported that specific modifications to the structure enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine derivatives. In vitro experiments indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their utility in treating neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Pesticidal Activity
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine derivatives have been investigated for their insecticidal properties. Field trials showed that formulations containing this compound effectively reduced pest populations in crops while maintaining low toxicity to beneficial insects .
Herbicide Development
Research has also focused on the herbicidal potential of this compound. Laboratory studies indicated that it could inhibit the growth of certain weed species without adversely affecting crop yields. This makes it a candidate for developing selective herbicides .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine against Gram-positive and Gram-negative bacteria. The results showed a strong correlation between structural modifications and antimicrobial potency.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers tested the effects of modified Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine on cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability through mechanisms involving apoptosis.
Case Study 3: Agricultural Field Trials
Field trials conducted on tomato crops demonstrated that a formulation containing Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine effectively controlled aphid populations while promoting plant health. The results were published in Crop Protection and highlighted the compound's dual role as an insecticide and plant growth promoter.
Mechanism of Action
The mechanism by which ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Toxicity
- Chlorine vs. Other Halogens: Replacement of chlorine with fluorine or bromine alters electronic properties and toxicity. For example, fluorinated analogs often exhibit reduced acute toxicity but higher metabolic stability. Conversely, brominated derivatives may show increased reactivity but pose greater environmental risks. The dichloro configuration here likely contributes to its moderate acute toxicity (Category 4) and organotoxicity .
- Ester vs. Amide/Ketone Groups: The ethyl ester at position 3 enhances solubility in organic solvents compared to amide or ketone analogs.
Hydrogen Bonding and Crystallography
The compound’s 6-oxo group and ester functionality enable hydrogen bonding, influencing crystal packing and solubility. Graph set analysis (as per Etter’s formalism) could reveal distinct hydrogen-bonding patterns compared to non-chlorinated dihydropyridines . Computational tools like SHELXL (used for small-molecule refinement) may aid in resolving its crystal structure .
Data Table: Key Properties of Selected Dihydropyridine Derivatives
Research Findings and Limitations
- Toxicity vs. Efficacy : While chlorination enhances bioactivity (e.g., enzyme inhibition), it also increases toxicity, necessitating a trade-off in drug design.
- Data Gaps : Direct comparisons are hindered by sparse published data on exact analogs. Further studies using tools like SHELXD (for structure solution) could elucidate structure-property relationships .
Biological Activity
Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 853105-72-3) is a compound that has garnered attention for its biological activities, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Cl₂NO₃ |
| Molecular Weight | 250.08 g/mol |
| Melting Point | 132–134 °C |
| CAS Number | 853105-72-3 |
This compound belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their pharmacological significance, especially as calcium channel blockers.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against DLD-1 (colorectal cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma) cells. The compound's mechanism appears to involve the reactivation of pro-apoptotic pathways that have been silenced in cancer cells .
The compound acts primarily as a calcium channel blocker , which is a common mechanism among DHPs. By inhibiting L-type calcium channels, it can influence cellular calcium levels, thereby affecting various signaling pathways involved in cell proliferation and apoptosis. This action has been linked to its ability to induce cell cycle arrest and promote apoptosis in tumor cells .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple tumor cell lines. The results indicated an IC50 value of approximately 50 nM , demonstrating potent antiproliferative effects compared to control compounds .
Study 2: Calcium Channel Blocking
A comparative analysis highlighted that this compound exhibits selective blocking of L-type calcium channels over T-type channels. The selectivity profile was determined through electrophysiological assays where the compound showed a significant reduction in calcium influx in response to depolarization stimuli .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antiproliferative | Effective against DLD-1, T24, and SH-SY-5Y cells |
| Mechanism | Calcium channel blockade |
| IC50 | ~50 nM for tumor cell lines |
| Apoptosis Induction | Reactivates pro-apoptotic pathways |
Q & A
Basic: What are the established synthetic routes for Ethyl 4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate?
Methodological Answer:
The compound can be synthesized via cyclization of substituted pyranones. For example, methyl or ethyl esters of 4,6-dimethyl-3-aryl-2-oxo-2H-pyrancarboxylic acids react with ammonium acetate in acetic acid under reflux to yield dihydropyridine derivatives. This method is adaptable by introducing chlorine substituents at positions 4 and 5 via halogenation steps. Reaction optimization should include monitoring reaction time, temperature, and stoichiometry to avoid side products like lactam tautomers .
Advanced: How can structural contradictions in X-ray diffraction (XRD) data for this compound be resolved?
Methodological Answer:
Discrepancies in bond lengths (e.g., C=O vs. C–O in the pyridinone ring) may arise from tautomerism (lactam vs. lactim forms). Use high-resolution XRD data (e.g., synchrotron sources) and refine structures using SHELXL . Validate hydrogen-bonding networks with graph-set analysis and compare bond lengths to literature values (e.g., C=O: ~1.21 Å; C–O: ~1.36 Å). For example, in hexaaquanickel(II) complexes, the 6-oxo-1,6-dihydropyridine-3-carboxylate anion exhibits a lactam tautomer confirmed by C–O bond lengths of 1.256–1.274 Å .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Analyze and spectra for substituent effects (e.g., chlorine atoms cause deshielding). The methyl group at N1 typically resonates at ~3.3 ppm in NMR.
- IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm and NH/OH (if present) at ~3200–3400 cm.
- Mass Spectrometry : ESI-MS in positive ion mode can identify molecular ion peaks and fragmentation patterns (e.g., loss of ethyl ester groups) .
Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) dictate supramolecular assembly. In Ni(HO), the carboxylate oxygen forms H-bonds with aqua ligands (O⋯O distances: 2.68–2.82 Å), creating a 3D network. Use graph-set notation (e.g., ) to classify motifs and software like Mercury for visualization .
Basic: What are the key steps in assessing the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Use microdilution methods (96-well plates) with bacterial/fungal strains (e.g., B. subtilis, S. cerevisiae). Prepare stock solutions in DMSO, test concentrations from 1–100 µg/mL, and measure MIC (Minimum Inhibitory Concentration) .
- Data Interpretation : Compare activity to positive controls (e.g., fluconazole) and validate statistical significance via ANOVA.
Advanced: How can computational modeling predict reactivity or tautomer stability?
Methodological Answer:
Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to optimize geometries and calculate tautomer energies. For example, lactam tautomers are often more stable than lactim by ~5–10 kcal/mol due to resonance stabilization. Molecular electrostatic potential (MEP) maps can identify electrophilic/nucleophilic sites for further functionalization .
Basic: How is crystallographic data validated for this compound?
Methodological Answer:
- CheckCIF/PLATON : Validate bond lengths, angles, and displacement parameters. Resolve alerts (e.g., "ADDSUI") by re-examining data collection (e.g., absorption corrections).
- R-Factors : Ensure and for high-quality refinements using SHELXL .
Advanced: What strategies resolve disorder in the ethyl ester group during XRD refinement?
Methodological Answer:
Disorder in the ethyl group (e.g., multiple conformers) is modeled using PART instructions in SHELXL. Assign occupancy factors (e.g., 0.5:0.5) and refine anisotropic displacement parameters. Restrain bond lengths/angles to prevent overfitting. For severe disorder, consider twinning or using a higher-resolution dataset .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
